molecular formula C11H11N3O2 B1273710 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 54698-60-1

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1273710
CAS No.: 54698-60-1
M. Wt: 217.22 g/mol
InChI Key: WIULYDQJIFTHIK-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H11N3O2. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Biochemical Analysis

Biochemical Properties

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its stable triazole ring structure. This compound interacts with various enzymes and proteins, influencing their activity. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can form hydrogen bonds with biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

This compound affects various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzyme active sites, either inhibiting or activating their function . For example, it can inhibit cytochrome P450 enzymes by binding to their heme group, preventing substrate access . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as liver damage or disruption of metabolic processes . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and altering metabolic flux . This compound can also affect the levels of metabolites, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s effects in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes via specific transporters, affecting its localization and accumulation . Additionally, its binding to proteins can influence its distribution within tissues, impacting its overall bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a multi-step process One common method involves the cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) ions

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

  • 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid
  • 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-Benzyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Comparison: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both benzyl and methyl groups on the triazole ring, which can enhance its biological activity and specificity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-benzyl-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-10(11(15)16)12-13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIULYDQJIFTHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383453
Record name 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54698-60-1
Record name 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the benzene and triazole rings in 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

A1: The benzene and triazole rings in this compound are not coplanar. The dihedral angle between these two rings is 76.47° []. Interestingly, in the monohydrate form of this compound, the rings are nearly perpendicular with a dihedral angle of 89.5° []. This highlights the influence of crystal packing and intermolecular interactions on the conformational preference of the molecule.

Q2: What type of intermolecular interactions are observed in the crystal structures of this compound and its monohydrate?

A2: Both forms of the compound exhibit hydrogen bonding in their crystal structures. In the anhydrous form, intermolecular O—H⋯N hydrogen bonds are observed, leading to the formation of helical chains along the [] direction []. The monohydrate form displays both strong intermolecular O—H⋯O and O—H⋯N hydrogen bonds. The water molecule plays a crucial role in these interactions, acting as both a hydrogen bond donor and acceptor, thus contributing to the overall stability of the crystal packing [].

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